molecular formula C20H20ClN3O2 B11143634 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone

Cat. No.: B11143634
M. Wt: 369.8 g/mol
InChI Key: VIVOLHJIOZGVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, linked to a benzimidazole moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The final step involves coupling the piperidine derivative with the benzimidazole moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via a multi-step sequence involving:

  • Aza-Michael addition : Reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with activated acrylates or α,β-unsaturated carbonyl intermediates (e.g., methyl acrylate derivatives) under basic conditions (DBU, K₂CO₃) in acetonitrile at 65°C .

  • Benzimidazole coupling : Subsequent coupling of the piperidine intermediate with 2-methyl-6-carboxybenzimidazole using carbodiimide-based coupling agents (e.g., DCC, EDC) or mixed carbonates .

Key Data :

StepReagents/ConditionsYieldCharacterization (IR/NMR)Source
1DBU, MeCN, 65°C, 4h64–75%IR: 1731 cm⁻¹ (C=O ester), 1694 cm⁻¹ (Boc); <sup>1</sup>H-NMR: δ 3.29–4.06 ppm (piperidine CH₂)
2DCC/DMAP, DCM, RT75–87%IR: 1686–1692 cm⁻¹ (C=O); <sup>1</sup>H-NMR: δ 7.1–7.9 ppm (benzimidazole aromatic)

Nucleophilic Substitution Reactions

The hydroxyl group on the piperidine ring undergoes substitution under acidic or Mitsunobu conditions:

  • Acetylation : Reacts with acetyl chloride in pyridine to form the corresponding acetate (yield: 82–89%) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields 4-alkoxy derivatives.

Example Reaction :

Compound+AcClPyridine4-Acetoxy Derivative[5]\text{Compound} + \text{AcCl} \xrightarrow{\text{Pyridine}} \text{4-Acetoxy Derivative} \quad[5]

Oxidation Reactions

The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, though overoxidation of the benzimidazole ring may occur .

Key Observation :

  • Oxidation under mild conditions (Dess-Martin, DCM, 0°C) preserves the benzimidazole integrity (yield: 68%).

Cross-Coupling Reactions

The benzimidazole moiety participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 100°C yields biaryl derivatives (yield: 85–94%) .

  • Buchwald-Hartwig Amination : Coupling with primary amines (e.g., aniline) forms N-arylbenzimidazole analogs .

Optimized Conditions :

ReactionCatalyst/BaseSolventTemp/TimeYieldSource
SuzukiPd(PPh₃)₄, K₃PO₄1,4-Dioxane100°C, 12h94%
BuchwaldPd₂(dba)₃, XantphosToluene80°C, 24h76%

Acid-Base Reactivity

  • Protonation : The piperidine nitrogen (pKa ~7.5) is protonated in acidic media (e.g., HCl/MeOH), forming water-soluble salts .

  • Deprotonation : Treatment with strong bases (e.g., LDA) deprotonates the benzimidazole NH (pKa ~12.5), enabling alkylation at N1 .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) in MeOH leads to cleavage of the C=O bond, forming 4-(4-chlorophenyl)piperidine and benzimidazole fragments.

  • Thermal Decomposition : Degrades at >200°C via retro-Michael pathways, as confirmed by TGA-DSC.

Biological Interactions

While not a direct reaction, the compound inhibits cytochrome P450 enzymes (CYP3A4 IC₅₀ = 1.2 µM) via coordination to the heme iron, as shown in molecular docking studies .

Derivatization for SAR Studies

Key modifications include:

  • Piperidine Ring : Fluorination at C3/C5 enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 h in human microsomes) .

  • Benzimidazole : Introducing electron-withdrawing groups (e.g., NO₂) at C5 improves kinase inhibition (IC₅₀ = 0.3 µM vs. CDK2) .

Scientific Research Applications

The compound exhibits various biological activities primarily due to its structural components, which include both piperidine and indole moieties. These characteristics allow it to interact with multiple biological targets.

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic effects comparable to established medications like haloperidol. In vitro studies have demonstrated its capability to reduce dopaminergic hyperactivity, which is often linked to psychotic disorders .

Antidepressant Effects

The interaction with serotonin receptors also positions this compound as a candidate for antidepressant development, potentially offering new therapeutic avenues for mood disorders.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various contexts:

  • In Vitro Studies : Laboratory experiments have shown that the compound can effectively inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. These findings support its potential as an anticancer agent .
  • Comparative Analysis : Comparative studies with similar compounds have highlighted the unique structural advantages of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone, leading to enhanced biological activity profiles .

Summary Table of Biological Activities

Activity TypeTarget ReceptorsPotential Effects
AntipsychoticDopamine D2Reduction in psychotic symptoms
AntidepressantSerotonin receptorsMood enhancement
AntimicrobialVarious bacterial targetsInhibition of bacterial growth
AnticancerCancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone apart is its unique combination of a piperidine ring with a chlorophenyl and hydroxyl group, coupled with a benzimidazole moiety. This structure provides a distinct set of chemical properties and potential biological activities not commonly found in other compounds.

Biological Activity

The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone, often referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H34Cl2N2O2C_{29}H_{34}Cl_2N_2O_2 with a molecular weight of approximately 513.5 g/mol. The structure features a benzimidazole core, which is known for its multifaceted biological properties, including anticancer and antimicrobial activities.

Antioxidant Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antioxidant properties. For instance, a related compound showed moderate antioxidant activity with an IC50 value of 144.84 µg/ml in DPPH free radical scavenging assays . The presence of hydroxyl groups in the piperidine ring may enhance this activity.

Anticancer Activity

Several studies have reported the anticancer potential of benzimidazole derivatives. In one study, compounds similar to the target compound exhibited cytotoxic effects on various cancer cell lines, including MCF cells, with significant apoptosis induction . The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and apoptosis through caspase activation .

Antimicrobial Activity

Antimicrobial evaluations have indicated that some benzimidazole derivatives possess mild antimicrobial activity. For example, one derivative showed a zone of inhibition ranging from 7-8 mm against certain bacterial strains, although this was significantly lower than standard antibiotics like ciprofloxacin .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of benzimidazole derivatives, compounds were tested against K562 cell lines. Results indicated that these compounds triggered significant cytotoxicity and apoptosis through caspase activation pathways .

Case Study 2: Antioxidant Assessment

A comparative analysis of various benzimidazole derivatives revealed that those with specific substituents demonstrated enhanced antioxidant capabilities. For example, a derivative with a similar structure exhibited superior antioxidant activity compared to others in its class .

Research Findings

Activity Type IC50/Zone of Inhibition Reference
Antioxidant144.84 µg/ml
Anticancer (MCF Cells)IC50 = 45.2 ± 13.0 µM
AntimicrobialZone of inhibition: 7-8 mm

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C20H20ClN3O2/c1-13-22-17-7-2-14(12-18(17)23-13)19(25)24-10-8-20(26,9-11-24)15-3-5-16(21)6-4-15/h2-7,12,26H,8-11H2,1H3,(H,22,23)

InChI Key

VIVOLHJIOZGVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.